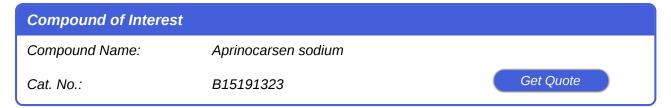


Aprinocarsen Sodium: A Comparative Analysis of Clinical Trial Outcomes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of **Aprinocarsen sodium** with alternative standard-of-care treatments for various cancers. The data presented is based on publicly available clinical trial information.

Executive Summary

Aprinocarsen sodium, an antisense oligonucleotide targeting protein kinase C-alpha (PKC- α), was investigated in the early 2000s for the treatment of several advanced cancers, including non-small cell lung cancer (NSCLC), high-grade gliomas, and ovarian carcinoma. Clinical trials consistently demonstrated a lack of significant clinical benefit and, in some instances, pointed towards potential detrimental effects. Consequently, the development of Aprinocarsen was largely discontinued. This guide offers a detailed analysis of its clinical trial performance in comparison to the then-standard-of-care therapies, supported by experimental data and methodologies.

Comparative Clinical Trial Data

The following tables summarize the key quantitative outcomes from clinical trials of **Aprinocarsen sodium** and the respective standard-of-care treatments for each indication.

Non-Small Cell Lung Cancer (Advanced)



Treatmen t Regimen	Trial Phase	Number of Patients	Objective Respons e Rate (ORR)	Median Overall Survival (OS)	Median Progressi on-Free Survival (PFS)	Key Toxicities (Grade 3/4)
Aprinocars en + Gemcitabin e + Carboplatin	II	36	25% (Partial Response)	8.3 months	5.7 months	Thrombocy topenia (78%), Neutropeni a (50%)
Gemcitabin e + Cisplatin	III (Control Arm)	~200-400 per arm	~20-35%	~8-10 months	~4-6 months	Nausea/Vo miting, Neutropeni a, Thrombocy topenia

High-Grade Glioma (Recurrent)

Treatmen t Regimen	Trial Phase	Number of Patients	Objective Respons e Rate (ORR)	Median Overall Survival (OS)	Median Time to Progressi on (TTP)	Key Toxicities (Grade 3/4)
Aprinocars en	II	21	0%	3.4 months	36 days	Thrombocy topenia (14%), AST Elevation (5%)
Temozolom ide	II	~162	6-8% (in heavily pretreated patients)	~5.4-7.2 months	~2.1-2.9 months	Thrombocy topenia, Neutropeni a

Advanced Ovarian Carcinoma (Platinum-Resistant)



Treatmen t Regimen	Trial Phase	Number of Patients	Objective Respons e Rate (ORR)	Median Overall Survival (OS)	Notes	Key Toxicities
Aprinocars en	II	24	0% (One patient with stable disease)	Not Reported	No significant clinical activity observed.	Not specified in detail
Carboplatin + Paclitaxel	III	~400 per arm	~30-60% (in platinum- sensitive)	~20-35 months (in platinum- sensitive)	Standard of care for platinum- sensitive disease.[2]	Neutropeni a, Thrombocy topenia, Neurotoxici ty

Experimental Protocols

Aprinocarsen Sodium Administration

- Non-Small Cell Lung Cancer (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2 mg/kg/day for 14 days, in combination with gemcitabine (1250 mg/m² on days 1 and 8) and carboplatin (AUC 5 on day 1) every 21 days.
- High-Grade Glioma (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2.0 mg/kg/day for 21 days per month.[4]
- Advanced Ovarian Carcinoma (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2 mg/kg per day for 21 days.[1]

Standard-of-Care Protocols (Early 2000s)

 Non-Small Cell Lung Cancer (Gemcitabine + Cisplatin): Gemcitabine was typically administered at 1000-1250 mg/m² on days 1, 8, and 15 of a 28-day cycle, or on days 1 and 8 of a 21-day cycle. Cisplatin was administered at 75-100 mg/m² on day 1 of each cycle.

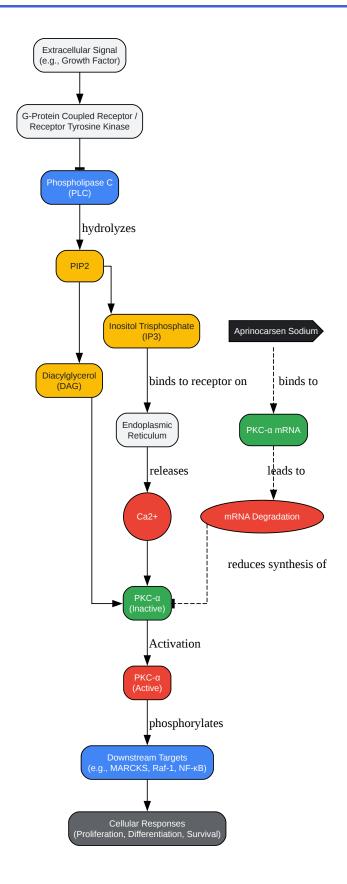


- High-Grade Glioma (Temozolomide): For recurrent glioblastoma, temozolomide was typically administered orally at a starting dose of 150-200 mg/m² once daily for 5 days every 28 days.
- Advanced Ovarian Carcinoma (Carboplatin + Paclitaxel): Carboplatin was dosed to a target area under the curve (AUC) of 5-7.5 mg/mL·min, and paclitaxel was administered at 135-175 mg/m² as a 3-hour or 24-hour intravenous infusion, with cycles repeated every 21 days.[5]

Visualizations

Signaling Pathway of Aprinocarsen's Target: PKC-α



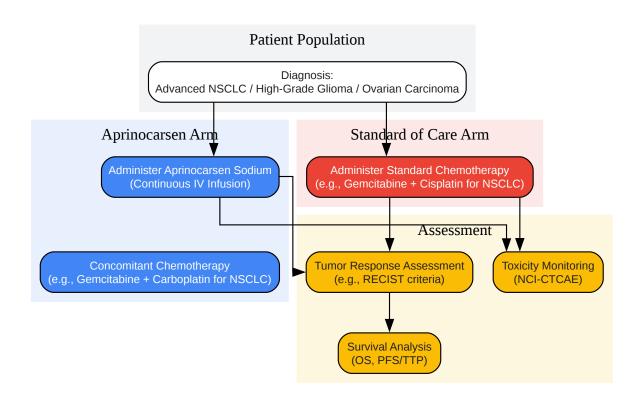


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Caption: Mechanism of Action of Aprinocarsen and the PKC- α Signaling Pathway.



Comparative Experimental Workflow: Aprinocarsen vs. Standard of Care



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Caption: High-level workflow for a comparative clinical trial of Aprinocarsen.

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- To cite this document: BenchChem. [Aprinocarsen Sodium: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191323#analyzing-the-clinical-trial-results-of-aprinocarsen-sodium]

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